molecular formula C13H21N5 B2756518 4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1502043-62-0

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2756518
CAS No.: 1502043-62-0
M. Wt: 247.346
InChI Key: POSUWFMXUOWZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with piperazine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Substitution Reactions: The piperazine and pyrrolidine groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the condensation and substitution reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)-4,6-dimethylpyrimidine: Similar structure but with different substitution patterns.

    4-Methyl-2-(morpholin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine: Contains a morpholine group instead of piperazine.

    2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine: Lacks the methyl group at the 4-position.

Uniqueness

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-2-piperazin-1-yl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-11-10-12(17-6-2-3-7-17)16-13(15-11)18-8-4-14-5-9-18/h10,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSUWFMXUOWZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.